Cas no 358731-37-0 (2,4,5-Trichlorophenoxyacetic Acid-d4)

2,4,5-Trichlorophenoxyacetic Acid-d4 is a deuterated analog of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a synthetic auxin herbicide. The incorporation of four deuterium atoms enhances its utility as an internal standard in mass spectrometry-based analytical methods, ensuring precise quantification and minimizing interference from non-deuterated compounds. This isotopically labeled compound is particularly valuable in environmental and agricultural research for tracking herbicide residues, studying degradation pathways, and validating analytical protocols. Its high chemical purity and isotopic enrichment (>98%) guarantee reliable performance in sensitive applications such as LC-MS/MS. The deuterated structure also improves stability, reducing metabolic interference in biological studies.
2,4,5-Trichlorophenoxyacetic Acid-d4 structure
358731-37-0 structure
Product Name:2,4,5-Trichlorophenoxyacetic Acid-d4
CAS No:358731-37-0
MF:C8H5Cl3O3
MW:259.507146596909
CID:305061
Update Time:2025-10-28

2,4,5-Trichlorophenoxyacetic Acid-d4 Chemical and Physical Properties

Names and Identifiers

    • Acetic-d2 acid,(3,4,6-trichlorophenoxy-2,5-d2)- (9CI)
    • 2,4,5-Trichlorophenoxy-3,6-d2-acetic-d2 Acid
    • 2,4,5-Trichlorophenoxyacetic Acid-d5
    • (2,4,5-trichlorophenoxy)-3,6-d2 acetic acid
    • 2,4,5-t d2
    • 2,4,5-T-D4
    • 2,4,5-Trichlorophenoxy-3,6-d2-acetic-d2 Acid100µg
    • 2,4,5-Trichlorophenoxyacetic Acid-d4
    • Inchi: 1S/C8H5Cl3O3/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13/h1-2H,3H2,(H,12,13)/i1D,2D,3D2
    • InChI Key: SMYMJHWAQXWPDB-QZDQLYPWSA-N
    • SMILES: ClC1C([2H])=C(C(=C([2H])C=1OC([2H])([2H])C(=O)O)Cl)Cl

2,4,5-Trichlorophenoxyacetic Acid-d4 Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 2,4,5-Trichlorophenoxyacetic Acid-d4

Research Brief on 2,4,5-Trichlorophenoxyacetic Acid-d4 (CAS: 358731-37-0): Recent Advances and Applications

2,4,5-Trichlorophenoxyacetic Acid-d4 (2,4,5-T-d4), a deuterated analog of the herbicide 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T), has gained significant attention in recent years due to its utility as an internal standard in mass spectrometry-based analytical methods. The compound, with the CAS number 358731-37-0, is particularly valuable in environmental and biomedical research for tracing and quantifying the parent compound and its metabolites. This research brief synthesizes the latest findings on the synthesis, applications, and mechanistic insights related to 2,4,5-T-d4, highlighting its role in advancing precision analytics.

Recent studies have focused on optimizing the synthesis of 2,4,5-T-d4 to achieve higher isotopic purity and yield. A 2023 publication in the Journal of Labelled Compounds and Radiopharmaceuticals detailed a novel catalytic deuteration method that reduces side reactions and improves scalability. The method employs palladium-based catalysts under controlled conditions, achieving >98% deuterium incorporation at the aromatic positions. This advancement addresses previous challenges in producing high-purity 2,4,5-T-d4 for sensitive applications such as biomonitoring and environmental fate studies.

In environmental science, 2,4,5-T-d4 has been instrumental in elucidating the degradation pathways of 2,4,5-T in soil and water systems. A collaborative study between the University of California and the EPA (2024) utilized 2,4,5-T-d4 as a tracer to identify previously unknown microbial degradation intermediates via high-resolution LC-MS/MS. The study revealed that oxidative cleavage of the ether linkage predominates under aerobic conditions, with deuterium labeling confirming the stability of the trichlorophenol moiety during initial degradation steps. These findings have implications for remediation strategies in contaminated sites.

Biomedical applications of 2,4,5-T-d4 have expanded to include pharmacokinetic studies of herbicide exposure. Researchers at the National Institute of Environmental Health Sciences (2023) developed a validated UPLC-MS/MS assay using 2,4,5-T-d4 as an internal standard to quantify 2,4,5-T in human plasma with a lower limit of detection of 0.1 ng/mL. The method demonstrated minimal matrix effects and high precision (CV <5%), enabling large-scale epidemiological studies on herbicide exposure and health outcomes. This represents a significant improvement over earlier immunoassay-based techniques.

Emerging research also explores the potential of 2,4,5-T-d4 in mechanistic toxicology. A 2024 Chemical Research in Toxicology paper reported its use in isotope-coded affinity tagging (ICAT) experiments to identify protein adducts formed by 2,4,5-T reactive metabolites. The deuterated analog allowed differentiation between endogenous and compound-derived modifications in hepatic cell models, revealing selective binding to mitochondrial proteins involved in oxidative stress responses. These insights may inform the development of biomarkers for herbicide toxicity.

Despite these advances, challenges remain in standardizing 2,4,5-T-d4 applications across laboratories. A recent inter-laboratory comparison study (2024) highlighted variability in quantification results due to differences in instrument calibration and sample preparation protocols. Ongoing efforts by the AOAC International aim to establish consensus methods incorporating 2,4,5-T-d4 as a reference material, which would enhance data comparability in regulatory and research settings.

In conclusion, 2,4,5-Trichlorophenoxyacetic Acid-d4 (358731-37-0) continues to be a critical tool in advancing analytical and environmental health sciences. Its evolving applications—from environmental monitoring to mechanistic toxicology—demonstrate the compound's versatility. Future research directions may include the development of multi-isotope labeled analogs for simultaneous tracing of multiple degradation pathways and expanded use in omics-based exposure studies.

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